molecular formula C24H25N7O2 B2781254 (3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-67-1

(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2781254
CAS No.: 920414-67-1
M. Wt: 443.511
InChI Key: CIVOHMWKSWLHKJ-UHFFFAOYSA-N
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Description

(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
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Biological Activity

The compound (3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS No. 920414-67-1) has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6OC_{23}H_{28}N_{6}O, with a molecular weight of approximately 396.51 g/mol. The compound features a complex structure that includes a triazolopyrimidine moiety linked to a piperazine ring and aromatic groups.

Research indicates that compounds with similar structures often exhibit their biological effects through modulation of key cellular pathways. The presence of the triazolopyrimidine structure is known to influence cell proliferation and apoptosis pathways, particularly in cancer cells.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably:

  • IC50 Values : In studies involving cancer cell lines such as HeLa and A549, the compound demonstrated significant antiproliferative activity with IC50 values ranging from 30 nM to 60 nM. This suggests a strong potential for inhibiting tumor growth through mechanisms that may include tubulin polymerization inhibition and inducing apoptosis .

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways. Mechanistic studies revealed:

  • Cell Cycle Arrest : The compound effectively blocked cell cycle progression at the G2/M phase.
  • Caspase Activation : Activation of caspase-9 was observed, indicating the involvement of mitochondrial pathways in apoptosis induction .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Substituent Effects : Bulky groups at specific positions on the phenyl rings enhance biological activity. For instance, modifications at the 3 and 5 positions on the dimethylphenyl group significantly increased potency against cancer cell lines .
  • Triazolo-Pyrimidine Influence : Variations in substituents on the triazolopyrimidine ring have shown to affect both potency and selectivity towards different cancer types .

Data Summary

Biological Activity Cell Line IC50 (nM) Mechanism
AntiproliferativeHeLa30Inhibition of tubulin polymerization
AntiproliferativeA54960Induction of apoptosis
Apoptosis InductionVarious-Caspase activation

Case Studies

  • In Vitro Studies : A study conducted on HeLa cells revealed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis markers within 24 hours .
  • In Vivo Studies : Preliminary in vivo studies using zebrafish models indicated promising results regarding tumor growth inhibition without significant toxicity .

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-16-11-17(2)13-18(12-16)24(32)30-9-7-29(8-10-30)22-21-23(26-15-25-22)31(28-27-21)19-5-4-6-20(14-19)33-3/h4-6,11-15H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVOHMWKSWLHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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